Chlorotribenzylsilane Chlorotribenzylsilane
Brand Name: Vulcanchem
CAS No.: 18740-59-5
VCID: VC21042979
InChI: InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
SMILES: C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl
Molecular Formula: C21H21ClSi
Molecular Weight: 336.9 g/mol

Chlorotribenzylsilane

CAS No.: 18740-59-5

Cat. No.: VC21042979

Molecular Formula: C21H21ClSi

Molecular Weight: 336.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorotribenzylsilane - 18740-59-5

Specification

CAS No. 18740-59-5
Molecular Formula C21H21ClSi
Molecular Weight 336.9 g/mol
IUPAC Name tribenzyl(chloro)silane
Standard InChI InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
Standard InChI Key UTXPCJHKADAFBB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl
Canonical SMILES C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl

Introduction

ParameterValue
Chemical FormulaC₂₁H₂₁ClSi
Molecular Weight336.93 g/mol
CAS Registry Number18740-59-5
EINECS Number242-549-0
Chemical StructureSilicon center bonded to three benzyl (C₆H₅CH₂-) groups and one chlorine atom

The compound features a tetrahedral arrangement around the silicon atom, with the three bulky benzyl groups providing steric hindrance that influences its reactivity and selectivity in chemical reactions.

Physical and Chemical Properties

Chlorotribenzylsilane exists as a solid at room temperature with specific physical characteristics that determine its handling, storage, and application parameters.

Physical Properties

The key physical properties of chlorotribenzylsilane are compiled in the following table:

PropertyValueReference
Physical StateSolid at room temperature
Melting Point139-142°C (literature)
Melting Point (Aldrich catalog)143-145°C
Boiling Point (Predicted)437.9±14.0°C
Density (Predicted)1.096±0.06 g/cm³
AppearanceColorless needles when recrystallized

Solubility Profile

The solubility characteristics of chlorotribenzylsilane are important for its purification and application in organic synthesis:

  • Sparingly soluble in cold petroleum ether

  • Moderately soluble in hot petroleum ether

  • Soluble in diethyl ether

This differential solubility pattern is particularly useful during purification processes.

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of chlorotribenzylsilane, with variations in approach depending on scale and available starting materials.

Primary Synthetic Route

The most common preparation method involves the reaction of benzylmagnesium chloride (a Grignard reagent) with silicon tetrachloride (SiCl₄) in diethyl ether as solvent . This reaction proceeds according to the following scheme:

3 C₆H₅CH₂MgCl + SiCl₄ → (C₆H₅CH₂)₃SiCl + 3 MgCl₂

The reaction produces chlorotribenzylsilane along with mono- and dibenzylated chlorosilane byproducts, necessitating subsequent purification steps .

Purification Procedures

Following synthesis, chlorotribenzylsilane requires purification to remove byproducts and achieve high purity:

  • Fractional Distillation: The mixture of chlorosilanes is separated based on boiling point differences. For chlorotribenzylsilane, distillation occurs in the range of 300-360°C at 100 mmHg .

  • Recrystallization: The compound can be purified by recrystallization from petroleum ether, resulting in slender colorless needles with a melting point of 141°C .

Applications in Organic Chemistry

Chlorotribenzylsilane serves several important functions in synthetic organic chemistry, particularly in complex molecule synthesis.

Alcohol Protection

The primary application of chlorotribenzylsilane is as a reagent for alcohol protection during multi-step organic syntheses . The tribenzylsilyl group can selectively protect hydroxyl functionalities, particularly in molecules containing multiple reactive sites.

The protection reaction typically proceeds as:

R-OH + (C₆H₅CH₂)₃SiCl → R-O-Si(CH₂C₆H₅)₃ + HCl

This protection is valuable because:

  • The bulky tribenzylsilyl group provides steric hindrance to prevent unwanted reactions

  • The silicon-oxygen bond is relatively stable under various reaction conditions

  • The protecting group can be selectively removed under specific conditions

Comparative Advantages

Compared to other silyl protecting groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS), the tribenzylsilyl group offers unique advantages in certain synthetic contexts, particularly when steric bulk is required for selectivity.

Classification ParameterDesignationReference
Hazard CodeC (Corrosive)
Risk Statements34 (Causes burns)
Safety Statements26-36/37/39-45
Transport ClassificationUN 3261 8/PG 2
GHS Hazard StatementH314 (Causes severe skin burns and eye damage)
Hazard Class8
Packing GroupII

Purification Methods

For applications requiring high-purity chlorotribenzylsilane, several purification techniques are effective:

Recrystallization

The compound can be purified by triple recrystallization from petroleum ether, resulting in slender colorless needles with a defined melting point of 141°C .

Fractional Distillation

For larger scale purification, fractional distillation offers an effective separation technique, particularly for removing mono- and dibenzylated chlorosilane byproducts .

Related Compounds and Comparative Analysis

Chlorotribenzylsilane belongs to a family of organosilicon compounds that includes several related structures with distinctive properties and applications.

Structural Analogs

Several structural analogs of chlorotribenzylsilane have been reported in the literature:

CompoundChemical FormulaKey Differences
TribenzylsilaneC₂₁H₂₁SiContains Si-H bond instead of Si-Cl
Tribenzyl(fluoro)silaneC₂₁H₂₁FSiContains Si-F bond instead of Si-Cl
ChlorotrimethylsilaneC₃H₉ClSiContains methyl groups instead of benzyl groups

Reactivity Comparison

The reactivity of these compounds differs significantly:

  • Chlorotribenzylsilane is less reactive toward nucleophiles compared to chlorotrimethylsilane due to steric hindrance from the bulky benzyl groups .

  • The Si-Cl bond in chlorotribenzylsilane is more resistant to hydrolysis than in chlorotrimethylsilane, making it suitable for reactions requiring more controlled conditions .

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